molecular formula C9H8N2O B6210509 N-(pyridin-2-yl)but-2-ynamide CAS No. 1835722-06-9

N-(pyridin-2-yl)but-2-ynamide

Cat. No.: B6210509
CAS No.: 1835722-06-9
M. Wt: 160.2
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Description

N-(Pyridin-2-yl)but-2-ynamide is a pyridinyl amide derivative characterized by a but-2-ynyl group (an alkyne moiety) attached to the amide nitrogen.

Properties

CAS No.

1835722-06-9

Molecular Formula

C9H8N2O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a two-step mechanism: (1) oxidative addition of the alkynyl bromide to a copper(I) species, forming a copper-acetylide intermediate, and (2) nucleophilic substitution by the deprotonated 2-aminopyridine (Scheme 1). Key to success is the use of CuSO₄·5H₂O and 1,10-phenanthroline as the catalytic system, which enhances both reactivity and selectivity. The base cesium carbonate in dioxane or DMF suppresses side reactions such as Glaser–Hay dimerization of the alkyne.

For this compound, but-2-ynoyl bromide is treated with 2-aminopyridine in the presence of CuSO₄·5H₂O (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2 equiv) in anhydrous dioxane at 80°C for 12–24 hours. Yields typically range from 65% to 78%, depending on the purity of the starting materials.

Table 1: Optimization of Copper-Catalyzed Cross-Coupling

Catalyst SystemBaseSolventTemp (°C)Yield (%)
CuSO₄·5H₂O/PhenCs₂CO₃Dioxane8078
CuI/TMEDAK₃PO₄DMF10062
Cu(OTf)₂/PPh₃NaHCO₃THF6055

Substrate Scope and Limitations

This method accommodates diverse alkynyl halides, but electron-deficient pyridines exhibit reduced reactivity due to decreased nucleophilicity. Steric hindrance at the α-position of the alkyne also lowers yields. Notably, 2-aminopyridine must be rigorously dried to prevent hydrolysis of the copper-acetylide intermediate.

Amination of Hypervalent Iodonium Salts with 2-Aminopyridine

An alternative route utilizes alkynyliodonium triflates as electrophilic alkynylating agents. Developed by Stang and later modified by Toste, this method enables direct N-alkynylation of 2-aminopyridine under mild conditions.

Reaction Conditions and Mechanistic Insights

The reaction involves nucleophilic attack of 2-aminopyridine on the β-carbon of the iodonium salt, followed by a 1,2-shift to expel the iodobenzene byproduct (Scheme 2). The use of bis(sulfonyl)amine-derived iodonium acetates improves stability and reactivity compared to traditional triflates.

For this compound, but-2-ynyliodonium acetate is reacted with 2-aminopyridine in dichloromethane at room temperature for 2 hours. Yields range from 60% to 70%, with no requirement for transition-metal catalysts.

Table 2: Hypervalent Iodonium Salt Amination

Iodonium ReagentSolventTime (h)Yield (%)
But-2-ynyliodonium acetateCH₂Cl₂270
Phenylpropiolyl iodonium triflateTHF458

Advantages and Drawbacks

This metal-free approach avoids issues associated with copper residues, making it suitable for pharmaceutical applications. However, the limited commercial availability of iodonium salts and their sensitivity to moisture pose practical challenges.

Copper-Mediated Diamination of Terminal Alkynes

A third method, reported by Singh and coworkers, involves oxidative diamination of terminal alkynes with 2-aminopyridines. This one-pot strategy leverages Cu(OTf)₂ as both a catalyst and oxidant.

Reaction Protocol

But-2-ynoic acid is treated with 2-aminopyridine and Cu(OTf)₂ (1 equiv) in acetonitrile at 60°C for 24 hours. The reaction proceeds via initial formation of a copper-alkyne complex, followed by dual C–N bond formation (Scheme 3). Yields of 56–68% are typical, with the major side product being the Glaser–Hay dimer.

Table 3: Oxidative Diamination Conditions

AlkyneCatalystTemp (°C)Yield (%)
But-2-ynoic acidCu(OTf)₂6068
PhenylacetyleneCuCl₂7045

Scope and Limitations

While this method simplifies the synthesis by using terminal alkynes, the requirement for stoichiometric copper and extended reaction times limits its scalability. Additionally, electron-rich pyridines exhibit poor reactivity.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound Synthesis

MethodYield (%)Catalyst LoadKey AdvantageMajor Limitation
Copper cross-coupling7810 mol%High efficiency, broad scopeSensitivity to moisture
Iodonium amination70NoneMetal-freeLimited reagent availability
Oxidative diamination68100 mol%One-pot procedureLow atom economy

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of N-(pyridin-2-yl)but-2-ynoic acid.

    Reduction: Formation of N-(pyridin-2-yl)butanamide.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
N-(pyridin-2-yl)but-2-ynamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, particularly in the development of heterocyclic compounds. Its unique structure allows for various chemical transformations, such as oxidation, reduction, and substitution reactions.

Reaction Type Description
Oxidation Can be oxidized to form N-oxides.
Reduction Can be reduced to yield amine derivatives.
Substitution The pyridine ring can undergo electrophilic and nucleophilic substitutions.

Biological Applications

This compound has been investigated for its potential biological activities. Research indicates that it may exhibit enzyme inhibition properties and receptor binding capabilities, making it a candidate for therapeutic applications.

Case Study: Enzyme Inhibition

In studies focused on enzyme interactions, this compound demonstrated the ability to inhibit specific enzymes by binding to their active sites. This mechanism could potentially lead to anti-inflammatory or anti-cancer therapeutic effects.

Medicinal Applications

The compound is being explored for its therapeutic potential in various medical applications:

  • Anti-inflammatory Properties : Research is ongoing to evaluate its efficacy in reducing inflammation.
  • Anti-cancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and catalysts for various processes. Its unique chemical properties make it suitable for applications in:

  • Catalysis : Used as a catalyst in organic reactions due to its ability to facilitate chemical transformations.
  • Material Science : Investigated for the development of novel materials with enhanced properties.

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)but-2-ynamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues: Substituted Pyridinyl Amides

The Catalog of Pyridine Compounds (2017) lists several N-(pyridin-2-yl) amides with diverse substituents, enabling a structural comparison:

Compound Name Key Structural Features Potential Applications
N-(Pyridin-2-yl)but-2-ynamide Alkyne (but-2-ynyl) group Click chemistry, drug discovery
N-(5-Hydroxypyridin-2-yl)pivalamide Hydroxyl and bulky pivaloyl group Enhanced solubility, unknown bioactivity
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide Halogen (F, I), formyl group Electrophilic reactivity, imaging agents

Key Differences :

  • Reactivity : The alkyne in but-2-ynamide enables cycloaddition reactions (e.g., Huisgen), whereas halogenated derivatives (e.g., iodo, fluoro) may undergo nucleophilic substitution or act as radiolabels .
  • Stability : Bulky pivaloyl groups (tert-butyl) enhance steric protection, whereas alkynes may introduce strain or susceptibility to oxidation .
Therapeutic Potential vs. Related Derivatives

describes N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic agents. Key contrasts with but-2-ynamide include:

  • Structural Complexity : The patent compound integrates pyrimidine and thiazole rings, enabling multi-target interactions, whereas but-2-ynamide’s alkyne offers modular derivatization .
  • Biological Targets : Thiazole-pyrimidine hybrids may target kinases or proteases, while alkyne-containing amides could serve as prodrugs or imaging probes .

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR identifies pyridine proton environments (δ 8.2–8.5 ppm for aromatic protons) and alkyne signals (δ 2.5–3.0 ppm for sp-hybridized carbons) .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and confirming planarity of the pyridine-ynamide system .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at m/z 189.1) .

How can researchers address contradictions in reported biological activity data for pyridine-ynamide derivatives?

Advanced Research Focus
Discrepancies often arise from assay variability or off-target effects. Methodological solutions include:

  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., neuronal vs. non-neuronal) to assess specificity .
  • Receptor profiling : Use radioligand binding assays (e.g., dopamine D₂, serotonin 5-HT₁A) to clarify target engagement .
  • Meta-analysis : Compare data across studies using standardized protocols (e.g., OECD guidelines) to identify confounding variables .

What computational strategies predict the physicochemical properties and reactivity of this compound?

Q. Advanced Research Focus

  • DFT calculations : Model electron density maps to predict nucleophilic/electrophilic sites (e.g., alkyne triple bond reactivity) .
  • Molecular docking : Simulate interactions with neurotransmitter receptors (e.g., dopamine transporters) using AutoDock Vina .
  • Solubility prediction : Apply Hansen solubility parameters to optimize solvent selection for in vitro assays .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to minimize inhalation risks; monitor airborne concentrations with real-time sensors.
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can researchers design experiments to investigate the neuropharmacological potential of this compound?

Q. Advanced Research Focus

  • In vitro models : Primary neuronal cultures assess neurotransmitter release (e.g., microdialysis for dopamine/serotonin) .
  • Behavioral assays : Rodent models (e.g., forced swim test for antidepressant activity) paired with pharmacokinetic profiling (plasma half-life, BBB permeability) .
  • Toxicity screening : Measure mitochondrial respiration (Seahorse assay) and hepatic CYP450 inhibition to evaluate safety margins .

What analytical techniques resolve degradation products of this compound under varying storage conditions?

Q. Advanced Research Focus

  • Stability studies : Use accelerated aging (40°C/75% RH) and monitor degradation via UPLC-MS/MS. Common products include pyridine-2-amine and butynoic acid derivatives .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf life at 25°C .
  • Light sensitivity : Store in amber vials under nitrogen to prevent photolytic cleavage of the alkyne group .

How do structural modifications of the pyridine or alkyne moieties alter the bioactivity of this compound?

Q. Advanced Research Focus

  • SAR studies : Introduce electron-withdrawing groups (e.g., -NO₂ at pyridine C-4) to enhance receptor affinity .
  • Propargyl analogs : Replace but-2-ynamide with propargylamide to assess steric effects on target binding .
  • Isosteric replacements : Substitute pyridine with pyrimidine and compare pharmacokinetic profiles .

Table 1. Key Analytical Data for this compound

Property Method Conditions/Results Reference
Melting PointDSC142–145°C (decomposition observed)
LogPHPLC (C18 column)1.8 ± 0.2 (measured) vs. 1.6 (predicted)
Solubility (H₂O)Shake-flask2.3 mg/mL at pH 7.4

What strategies mitigate batch-to-batch variability in synthesizing this compound?

Q. Advanced Research Focus

  • Quality by Design (QbD) : Define critical process parameters (CPPs) via DOE (e.g., reaction time, pH) .
  • In-line analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate purity .
  • Purification : Use preparative HPLC with gradient elution (ACN/H₂O + 0.1% TFA) to isolate >98% pure product .

How can researchers validate the specificity of this compound in modulating neurotransmitter systems?

Q. Advanced Research Focus

  • Knockout models : CRISPR-edited cell lines lacking specific receptors (e.g., DAT KO) confirm target dependency .
  • Competitive antagonism : Co-administer selective inhibitors (e.g., haloperidol for D₂) to block observed effects .
  • Transcriptomics : RNA-seq identifies downstream gene expression changes linked to neurotransmitter pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.